molecular formula C28H24N2O6 B6288518 Fmoc-L-Phe(4-NH-Poc)-OH CAS No. 2576508-07-9

Fmoc-L-Phe(4-NH-Poc)-OH

Cat. No.: B6288518
CAS No.: 2576508-07-9
M. Wt: 484.5 g/mol
InChI Key: MSFSUEVOFDZDOV-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Phenylalanine(4-NH-Poc)-OH: is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is used as a protecting group for the amino terminus, and a 4-nitrophenyl carbamate (Poc) group, which protects the side chain amino group.

Mechanism of Action

The mechanism of action of Fmoc-Phe(4-NH-Poc) involves the use of the Fmoc group as a temporary protecting group for Nα-amino acids. It can be rapidly removed by treatments with a variety of primary or secondary amines .

Safety and Hazards

When handling Fmoc-Phe(4-NH-Poc), it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions of Fmoc-Phe(4-NH-Poc) research could involve the development of new methods for Fmoc removal in solid-phase peptide synthesis . Additionally, the modulation of nanostructure by substitution within Fmoc-Phe(4-NH-Poc) could be examined .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis begins with the protection of the amino group of L-phenylalanine using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane.

    Poc Protection: The side chain amino group is then protected using 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. This reaction is also carried out in an organic solvent like dichloromethane.

Industrial Production Methods: The industrial production of Fmoc-L-Phenylalanine(4-NH-Poc)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Poc group can be removed using a mild acid like trifluoroacetic acid.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid in dichloromethane for Poc removal.

    Coupling: DIC and HOBt in DMF or dichloromethane.

Major Products:

    Deprotected Amino Acid: Removal of the Fmoc and Poc groups yields L-phenylalanine.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with Fmoc-L-Phenylalanine(4-NH-Poc)-OH as one of the building blocks.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-L-Phenylalanine(4-NH-Poc)-OH is widely used in solid-phase peptide synthesis for the preparation of complex peptides and proteins.

Biology:

    Protein Engineering: The compound is used in the synthesis of modified proteins for studying protein structure and function.

Medicine:

    Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: The compound is used in the production of biopharmaceuticals and diagnostic reagents.

Comparison with Similar Compounds

    Fmoc-L-Phenylalanine-OH: Lacks the Poc group, used for simpler peptide synthesis.

    Boc-L-Phenylalanine(4-NH-Poc)-OH: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.

Uniqueness:

    Dual Protection: The presence of both Fmoc and Poc groups provides dual protection, making it suitable for the synthesis of complex peptides with multiple functional groups.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-2-15-35-27(33)29-19-13-11-18(12-14-19)16-25(26(31)32)30-28(34)36-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFSUEVOFDZDOV-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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